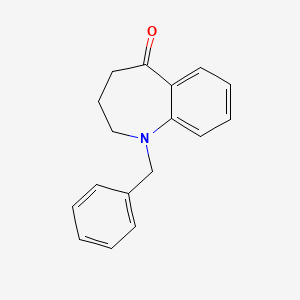

1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Description

Properties

IUPAC Name |

1-benzyl-3,4-dihydro-2H-1-benzazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17-11-6-12-18(13-14-7-2-1-3-8-14)16-10-5-4-9-15(16)17/h1-5,7-10H,6,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPFLFCBMYZAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2N(C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401197515 | |

| Record name | 1,2,3,4-Tetrahydro-1-(phenylmethyl)-5H-1-benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401197515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890839-26-6 | |

| Record name | 1,2,3,4-Tetrahydro-1-(phenylmethyl)-5H-1-benzazepin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890839-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-(phenylmethyl)-5H-1-benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401197515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Introduction: The Significance of the Benzazepine Scaffold

The 1-benzazepine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its derivatives have garnered significant interest due to their wide range of pharmacological activities, including applications as antitumor and anticonvulsant agents.[2][3] The conformational flexibility of the seven-membered ring allows for diverse interactions with various biological targets. The title compound, 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, represents a key intermediate for the synthesis of more complex molecules in drug discovery programs. This guide provides an in-depth, field-proven methodology for its synthesis and a robust framework for its comprehensive characterization, reflecting the rigorous standards of modern pharmaceutical research.

Strategic Approach to Synthesis: A Two-Step Protocol

The synthesis of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is most efficiently achieved through a two-step process. This strategy involves the initial N-benzylation of an appropriate precursor followed by an intramolecular Friedel-Crafts acylation to construct the seven-membered ring. This approach is favored for its reliability and the commercial availability of the starting materials.

Step 1: N-Benzylation of Ethyl 4-aminobutanoate

The first step involves the nucleophilic substitution of benzyl bromide with ethyl 4-aminobutanoate. The amino group of the ethyl 4-aminobutanoate acts as the nucleophile, displacing the bromide from benzyl bromide. A mild base is utilized to neutralize the hydrobromic acid formed during the reaction, driving the reaction to completion.

Step 2: Intramolecular Friedel-Crafts Acylation

The cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation of the N-benzyl-N-phenyl-gamma-aminobutyric acid intermediate.[4][5] This reaction is a classic and powerful method for forming cyclic ketones fused to an aromatic ring.[6] In this step, a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, activates the carboxylic acid, facilitating an electrophilic aromatic substitution onto the pendant N-phenyl ring to form the desired seven-membered benzazepinone.[4]

Below is a visual representation of the proposed synthetic workflow:

Caption: Proposed synthetic pathway for 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyl(phenyl)amino)butanoic acid

-

N-Benzylation: To a solution of ethyl 4-aminobutanoate (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).

-

Stir the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(benzylamino)butanoate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1 M sodium hydroxide solution.

-

Stir the solution at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid, resulting in the precipitation of the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(benzyl(phenyl)amino)butanoic acid.

Protocol 2: Synthesis of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

-

Cyclization: To a flask charged with polyphosphoric acid (PPA) (10-20 times the weight of the starting material), heat the PPA to 80-90 °C with mechanical stirring.

-

Slowly add the 4-(benzyl(phenyl)amino)butanoic acid (1.0 eq) to the hot PPA.

-

Increase the temperature to 120-140 °C and stir for 2-4 hours. The reaction progress should be monitored by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

Comprehensive Characterization: A Multi-technique Approach

Confirmation of the structure and purity of the synthesized 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one requires a combination of spectroscopic techniques.

Caption: Experimental workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7] For 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, the following key signals are expected in the ¹H and ¹³C NMR spectra:

| Data Type | Expected Chemical Shift (ppm) | Interpretation |

| ¹H NMR | 7.0 - 8.0 | Aromatic protons of the benzazepine and benzyl groups. |

| ¹H NMR | 4.5 - 5.0 | Methylene protons of the benzyl group (-CH₂-Ph). |

| ¹H NMR | 2.5 - 3.5 | Methylene protons of the tetrahydroazepine ring. |

| ¹³C NMR | 190 - 200 | Carbonyl carbon (C=O) of the ketone. |

| ¹³C NMR | 120 - 150 | Aromatic carbons. |

| ¹³C NMR | 50 - 60 | Methylene carbon of the benzyl group. |

| ¹³C NMR | 20 - 40 | Methylene carbons of the tetrahydroazepine ring. |

A conformational study of N-substituted 2-benzazepines using variable temperature ¹H NMR has shown that the seven-membered ring can undergo chair-to-chair interconversion.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[7] The IR spectrum of the target compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1680 | C=O (ketone) stretching |

| ~3050 | C-H (aromatic) stretching |

| ~2950 | C-H (aliphatic) stretching |

| ~1600, ~1490 | C=C (aromatic) stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (C₁₇H₁₇NO), the expected molecular ion peak [M]⁺ would be at m/z = 251. A prominent fragment is often the tropylium ion at m/z = 91, resulting from benzylic cleavage.[9]

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, a valuable building block in medicinal chemistry. The detailed protocols for synthesis and the comprehensive approach to characterization provide researchers with the necessary tools to confidently prepare and validate this important compound. The principles and techniques described herein are foundational for the development of novel benzazepine-based therapeutics.

References

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra, NMR spectra, HPLC and MS data of benzazepine derivatives. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Retrieved from [Link]

-

ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]

-

PubMed. (2001). Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

PMC. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

-

ResearchGate. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Retrieved from [Link]

-

PMC. (n.d.). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Retrieved from [Link]

-

PMC. (n.d.). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-Substituted tetrahydropentaazadibenzocycloheptafluorenes – a new type of condensed polyazapolycyclic system. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzoylbenzylamine. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Retrieved from [Link]

-

Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

-

YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of new 1,3,4-benzotriazepin-5-one derivatives and their biological evaluation as antitumor agents. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Journal of Angiotherapy. (2024). Application of infrared and nuclear magnetic resonance spectra in studying the bacterial efficacy of some oxazepane derivatives derived from hydrazones. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

-

PubMed. (1967). New compounds: N-substituted tetrahydroisoquinolines. Retrieved from [Link]

-

Pakistan Journal of Chemistry. (2014). Synthesis of some N-Substituted Sulfonamides derived from Moringine as Lipoxygenase inhibitors. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new 1,3,4-benzotriazepin-5-one derivatives and their biological evaluation as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel synthetic compound, 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. As a derivative of the versatile benzazepine scaffold, this molecule holds significant potential in medicinal chemistry and drug discovery. This document outlines a proposed synthetic route, details its key physicochemical characteristics, and provides robust, field-proven methodologies for its analytical characterization. The integration of theoretical predictions with established experimental protocols offers a self-validating framework for researchers engaged in the synthesis, analysis, and application of this and related compounds.

Introduction and Molecular Overview

The 1-benzazepine framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a benzyl group at the N-1 position of the 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one core is anticipated to significantly modulate its lipophilicity, metabolic stability, and receptor-binding interactions. Understanding the fundamental physicochemical properties of this N-benzyl derivative is paramount for its rational development as a potential therapeutic agent.

This guide will systematically explore the synthesis, purification, and characterization of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, providing both predicted and extrapolated data, alongside detailed experimental protocols for verification.

Synthesis and Purification

A plausible and efficient synthetic route to 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one involves the N-benzylation of the parent ketone, 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. This parent scaffold can be synthesized via established methods such as a Dieckmann condensation followed by reductive amination.[1]

Proposed Synthetic Workflow

Caption: Proposed synthesis of the title compound via N-benzylation.

Step-by-Step Synthesis Protocol:

-

Dissolution: To a solution of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. The values for the parent compound are experimentally determined, while the values for the target compound are extrapolated based on the known effects of N-benzylation.

| Property | 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one | 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (Predicted/Extrapolated) |

| Molecular Formula | C₁₀H₁₁NO | C₁₇H₁₇NO |

| Molecular Weight | 161.20 g/mol [2] | 251.32 g/mol |

| Melting Point | 87-88 °C[2] | Expected to be higher due to increased molecular weight and potential for π-π stacking. |

| Boiling Point | 314.6 °C at 760 mmHg | Expected to be significantly higher. |

| Density | 1.1 g/cm³ | Expected to be similar or slightly higher. |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | Expected to have lower aqueous solubility and good solubility in common organic solvents. |

| LogP (Octanol/Water) | 1.7 (Calculated)[2] | Expected to be significantly higher (more lipophilic). |

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range of 1-2°C is indicative of a pure compound.

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 2°C/min).

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

Solubility Assessment

A qualitative assessment of solubility in various solvents is essential for formulation and biological testing.

-

To a series of test tubes, add a small, accurately weighed amount of the compound (e.g., 1-5 mg).

-

Add a measured volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, DMSO, dichloromethane) to each tube.

-

Vortex the tubes for a set period (e.g., 1-2 minutes).

-

Visually inspect for the dissolution of the solid.

Caption: Workflow for qualitative solubility assessment.

Lipophilicity (LogP) Determination by RP-HPLC

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a reliable and high-throughput estimation of LogP.

-

Calibration: A series of standard compounds with known LogP values are injected onto a C18 RP-HPLC column. The retention times (t_R_) are recorded.

-

Sample Analysis: The target compound is injected under the same chromatographic conditions, and its retention time is determined.

-

Calculation: A calibration curve is generated by plotting the known LogP values of the standards against their log k' (k' = (t_R_ - t_0_)/t_0_, where t_0_ is the column dead time). The LogP of the target compound is then calculated from its log k' using the equation of the linear regression.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and confirmation.

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzazepine and benzyl groups, as well as the aliphatic protons of the seven-membered ring and the benzylic methylene bridge.

-

¹³C NMR: The spectrum will display a distinct signal for the carbonyl carbon (C5) in the downfield region (around 200 ppm), along with signals for the aromatic and aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak.

-

Fragmentation: Collision-induced dissociation (CID) is likely to induce cleavage of the benzyl group and fragmentation of the benzazepine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Expected Peaks:

-

A strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

C-H stretching vibrations for the aromatic and aliphatic groups.

-

C=C stretching vibrations for the aromatic rings.

-

Chemical Stability

The stability of the compound under various conditions (e.g., pH, temperature, light) is a critical parameter for its development as a drug candidate.

Forced Degradation Study Protocol:

-

Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

-

Expose the solutions to elevated temperatures (e.g., 60°C) and UV light.

-

Analyze the samples at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. The presented synthetic strategy and analytical methodologies offer a robust framework for researchers to synthesize, purify, and comprehensively characterize this and related novel compounds. The extrapolated data, grounded in the known properties of the parent scaffold, provide valuable initial parameters for further investigation and development in the field of medicinal chemistry.

References

-

Analytical Methods for Determination of Benzodiazepines. A Short Review. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]

-

Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. (2014). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]

-

Synthesis and Pharmacological Characterization of Some Benzazepinone Derivatives. (1995). PubMed. Retrieved January 20, 2026, from [Link]

-

1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. (2008). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. (2016). ACS Publications. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, a proposed synthetic pathway, physicochemical properties, and potential applications, grounding the discussion in established chemical principles and relevant research on related structures.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound in focus is systematically named according to IUPAC nomenclature, and its structure is defined by the connectivity of its atoms.

IUPAC Name and Structural Elucidation

The correct IUPAC name for the molecule is 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one . This name precisely describes a seven-membered azepine ring fused to a benzene ring, with a benzyl group attached to the nitrogen atom and a ketone at the 5-position of the saturated heterocyclic ring system.

The core of this molecule is the 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one scaffold. The numbering of the benzazepine ring system begins at the nitrogen atom as position 1, proceeding around the seven-membered ring.

The structure of the parent compound, 1,2,3,4-tetrahydro-benzo[b]azepin-5-one, is confirmed in public chemical databases.[1][2] The addition of a benzyl group at the nitrogen atom (position 1) yields the target molecule.

Caption: 2D Chemical Structure of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. Below is a table summarizing the key properties of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO | Calculated |

| Molecular Weight | 251.32 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds[2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from structure |

Proposed Synthesis Workflow

The proposed pathway involves the N-benzylation of a readily available benzazepinone precursor.

Caption: Proposed synthetic workflow for 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

Detailed Experimental Protocol

Step 1: N-Benzylation of 1,2,3,4-Tetrahydro-1H-1-benzazepin-5-one

This protocol is a standard procedure for the N-alkylation of secondary amines.

-

Preparation: To a solution of 1,2,3,4-tetrahydro-1H-1-benzazepin-5-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Reaction: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

-

Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

Self-Validation: The success of the synthesis can be validated at each step. The consumption of the starting material and the formation of the product can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Drug Development

Benzazepine derivatives are a well-established class of compounds with a wide range of biological activities, making them privileged scaffolds in drug discovery.

Central Nervous System (CNS) Targets

The tetrahydro-1H-3-benzazepine scaffold, a constitutional isomer of the core of our target molecule, has been extensively explored for its interaction with CNS receptors. For instance, analogues have been synthesized and evaluated as imaging agents for the GluN2B subunit of the N-methyl-d-aspartate (NMDA) receptor, a key therapeutic target for several neurological disorders.[3] This suggests that the 1-benzazepine scaffold could also be a valuable starting point for the development of novel CNS-active agents.

Receptor Antagonists

Derivatives of tetrahydro-1H-1-benzazepin-5-one have been utilized as intermediates in the synthesis of potent and selective receptor antagonists. For example, a related compound serves as a key intermediate in the synthesis of OPC-41061 (Tolvaptan), an orally active, non-peptide arginine vasopressin V2 receptor antagonist used to treat hyponatremia.[4] This highlights the potential of the 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one scaffold as a building block for developing new therapeutic agents targeting G-protein coupled receptors.

Nicotinic Acetylcholine Receptor Agonists

While a different isomer, 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine, was found to be an agonist at nicotinic acetylcholine receptors, this demonstrates the broad range of biological targets that can be modulated by the benzazepine core structure.[5]

The logical relationship for the exploration of this compound in drug discovery is outlined below.

Caption: Logical workflow for the development of drug candidates from the title compound.

Conclusion

1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a molecule with significant potential in the field of medicinal chemistry. While detailed experimental data for this specific compound is sparse in the public domain, its structural relationship to known biologically active molecules provides a strong rationale for its synthesis and further investigation. The proposed synthetic route offers a reliable method for its preparation, opening the door for its inclusion in screening libraries and targeted drug discovery programs. The versatility of the benzazepine scaffold suggests that this compound could serve as a valuable starting point for the development of novel therapeutics targeting a range of biological pathways.

References

-

PubChem. 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Benzyl-2,3,4,5-tetrahydro-1h-1-benzazepine. National Center for Biotechnology Information. [Link]

-

PubChem. 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. [Link]

-

Sunshine Pharma. 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one CAS 1127-74-8. [Link]

-

PubChem. 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-4-one. National Center for Biotechnology Information. [Link]

-

Corey Organics. 1-[4-Amino-2-Methylbenzoyl-7-Chloro-1,2,3,4-Tetrahydro-5H-1-Benzazepine-5-One. [Link]

-

PubMed. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[4]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. [Link]

-

Wikipedia. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. [Link]ano-1H-3-benzazepine)

Sources

- 1. 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one | C10H11NO | CID 294788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one CAS 1127-74-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-[4-Amino-2-Methylbenzoyl-1-chloro-1,2,3,4-Tetrahydro-5H-1-benzazepine-5-one [coreyorganics.com]

- 5. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, a significant heterocyclic scaffold in medicinal chemistry. The benzazepine core is a key structural motif in a variety of pharmacologically active compounds. A thorough understanding of its spectroscopic properties is paramount for researchers in drug discovery and development to ensure structural integrity and purity.

Molecular Structure and Spectroscopic Overview

1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one possesses a tricyclic structure featuring a benzene ring fused to a seven-membered azepane ring, which is further substituted with a benzyl group on the nitrogen atom and a ketone at the C5 position. This arrangement of aromatic and aliphatic moieties, along with the presence of a tertiary amine and a ketone, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters (Typical):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be utilized to establish correlations.

¹H NMR Spectral Interpretation

The proton NMR spectrum will exhibit distinct signals for the aromatic protons of the benzazepine and benzyl moieties, as well as the aliphatic protons of the seven-membered ring and the benzylic methylene group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations (COSY) |

| Aromatic (Benzazepine) | 7.0 - 8.0 | m | 4H | - |

| Aromatic (Benzyl) | 7.2 - 7.4 | m | 5H | - |

| Benzylic (N-CH₂) | 4.5 - 4.8 | s | 2H | - |

| Aliphatic (C2-H₂) | 3.0 - 3.3 | t | 2H | C3-H₂ |

| Aliphatic (C3-H₂) | 1.9 - 2.2 | m | 2H | C2-H₂, C4-H₂ |

| Aliphatic (C4-H₂) | 2.7 - 3.0 | t | 2H | C3-H₂ |

Rationale for Assignments:

-

The aromatic protons will resonate in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the ring currents. The protons on the benzazepine ring will likely show more complex splitting patterns due to the fusion of the rings.

-

The benzylic methylene protons (N-CH₂) are adjacent to the nitrogen atom and the aromatic ring, resulting in a downfield shift to around 4.5-4.8 ppm. This will likely appear as a singlet.

-

The aliphatic protons of the tetrahydroazepine ring will appear in the upfield region. The protons at C2 and C4, being adjacent to the nitrogen and the carbonyl group respectively, will be shifted further downfield compared to the C3 protons. The multiplicity of these signals (triplets and a multiplet) will be indicative of their coupling with neighboring protons, which can be confirmed with a COSY experiment.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (Benzazepine & Benzyl) | 110 - 150 |

| Benzylic (N-CH₂) | 50 - 60 |

| Aliphatic (C2) | 45 - 55 |

| Aliphatic (C4) | 35 - 45 |

| Aliphatic (C3) | 20 - 30 |

Rationale for Assignments:

-

The carbonyl carbon of the ketone is highly deshielded and will appear at the lowest field (195-205 ppm).

-

The aromatic carbons will resonate in the 110-150 ppm range.

-

The benzylic carbon and the aliphatic carbons of the azepine ring will appear in the upfield region, with their specific chemical shifts influenced by their proximity to the nitrogen atom and the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

Data Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or pure KBr.

-

The instrument software will automatically generate the transmittance or absorbance spectrum.

IR Spectral Interpretation

The IR spectrum of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one will be characterized by the following key absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C-N Stretch | 1180 - 1360 | Medium |

Rationale for Assignments:

-

A strong absorption band in the region of 1680-1700 cm⁻¹ is a definitive indicator of the carbonyl group of the ketone.

-

The presence of the aromatic rings will be confirmed by the C=C stretching vibrations between 1580-1620 cm⁻¹ and the C-H stretching vibrations above 3000 cm⁻¹.

-

The aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

The C-N stretching vibration of the tertiary amine will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

Instrumentation: A mass spectrometer, such as an Electrospray Ionization (ESI) or Electron Impact (EI) instrument.

Sample Preparation:

-

ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source via direct infusion or coupled to a liquid chromatograph.

-

EI: Introduce a small amount of the volatile sample into the high vacuum of the ion source, where it is bombarded with electrons.

MS Spectral Interpretation

Expected Molecular Ion:

-

The molecular formula of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is C₁₇H₁₇NO.

-

The calculated monoisotopic mass is approximately 251.13 g/mol .

-

In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 252.1.

-

In EI-MS, the molecular ion peak [M]⁺˙ would be observed at m/z 251.1.

Key Fragmentation Patterns:

-

A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion at m/z 91.

-

Loss of the benzyl group (C₇H₇) from the molecular ion would result in a fragment at m/z 160.

-

Other fragments corresponding to the cleavage of the tetrahydroazepine ring may also be observed.

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the unambiguous structural elucidation of the target molecule.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. By integrating the data from NMR, IR, and MS, researchers can confidently verify the identity and integrity of this important chemical entity, which is a critical step in the advancement of drug discovery and development programs.

References

-

Jios, J. L., et al. (2005). N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines: 1H and 13C NMR spectral assignments and conformational analysis. Magnetic Resonance in Chemistry, 43(11), 901-906. [Link]

-

Watson, P. S., et al. (2008). Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. Tetrahedron, 64(26), 6077-6089. [Link]

The Pharmacology of N-Benzyl Substituted Tetrahydrobenzazepinones: A Technical Guide for Drug Discovery Professionals

Abstract

The tetrahydrobenzazepinone scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of centrally active agents. The strategic introduction of an N-benzyl substituent has emerged as a powerful approach to modulate the pharmacological profile of these molecules, leading to compounds with significant activity at key neurotransmitter receptors. This in-depth technical guide provides a comprehensive overview of the biological activities of N-benzyl substituted tetrahydrobenzazepinones, with a primary focus on their interactions with dopamine and serotonin receptor systems. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, detail the experimental protocols for their synthesis and pharmacological evaluation, and discuss the causal reasoning behind key experimental designs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for the discovery of novel therapeutics for neurological and psychiatric disorders.

Introduction: The Tetrahydrobenzazepinone Core and the Influence of N-Benzyl Substitution

The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold has been a subject of intense investigation in neuroscience research due to its structural resemblance to dopamine. This has led to the development of numerous ligands targeting dopamine receptors, which are implicated in the pathophysiology of disorders such as Parkinson's disease, schizophrenia, and addiction[1]. The introduction of a carbonyl group to form a tetrahydrobenzazepinone modifies the conformational flexibility and electronic properties of the core structure.

The addition of a benzyl group to the nitrogen atom of the benzazepine ring system profoundly influences the biological activity of the resulting compounds. This substituent can engage in various non-covalent interactions with receptor binding pockets, including van der Waals forces, hydrophobic interactions, and potentially π-π stacking. The nature and position of substituents on the benzyl ring further refine these interactions, allowing for the fine-tuning of affinity, selectivity, and functional activity at different receptor subtypes[2][3]. This guide will delve into the specifics of how these structural modifications translate into tangible pharmacological effects.

Key Biological Targets and Structure-Activity Relationships (SAR)

N-benzyl substituted tetrahydrobenzazepinones have demonstrated significant activity at several key G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. The primary focus of research has been on their interaction with dopamine and serotonin receptors.

Dopamine Receptor Interactions

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4)[1]. N-benzyl substituted tetrahydrobenzazepinones have been shown to act as potent ligands, often with antagonist properties, at both D1- and D2-like receptors.

Structure-Activity Relationship Insights:

The affinity and selectivity of these compounds for dopamine receptor subtypes are dictated by several structural features:

-

Substitution on the Tetrahydrobenzazepinone Core: The presence and position of substituents, such as hydroxyl or chloro groups, on the aromatic ring of the tetrahydrobenzazepinone scaffold are critical for high-affinity binding. For instance, the 7,8-dihydroxy substitution pattern is a well-established pharmacophore for dopamine receptor interaction.

-

The N-Benzyl Moiety: The benzyl group itself is a key determinant of potency. The electronic nature of substituents on the benzyl ring can significantly impact binding affinity. Electron-withdrawing groups, for example, have been shown to be beneficial for binding to the dopamine transporter (DAT), a related target[4].

-

Stereochemistry: The tetrahydrobenzazepinone core contains a stereocenter, and the biological activity is often confined to a single enantiomer. For instance, in related N-benzyl substituted pyrrolidinyl)methyl]benzamides, the dopamine D2 receptor antagonist activity was found to reside exclusively in the (R)-enantiomer[5]. This highlights the importance of stereospecific interactions within the receptor binding pocket.

Serotonin Receptor Interactions

The serotonin (5-HT) system is another crucial target for neuropsychiatric drug discovery. N-benzyl substitution on related phenethylamine scaffolds has been shown to dramatically increase affinity and functional activity at 5-HT2A and 5-HT2C receptors[3][6]. While specific data for N-benzyl tetrahydrobenzazepinones is less abundant in the public domain, the principles of SAR from related series provide valuable guidance.

Causality in Experimental Design:

The exploration of different substituents on the N-benzyl ring is a rational approach to probe the topology of the 5-HT receptor binding pocket. For example, comparing a series of N-benzyl analogs with varying electronic and steric properties on the benzyl ring allows researchers to map out regions of the binding site that are sensitive to these changes, thereby informing the design of more potent and selective ligands[7][8].

Experimental Protocols: A Self-Validating System for Pharmacological Characterization

To ensure the reliability and reproducibility of biological data, it is imperative to employ robust and well-validated experimental protocols. This section details the methodologies for the synthesis and pharmacological evaluation of N-benzyl substituted tetrahydrobenzazepinones.

Synthesis of N-Benzyl Substituted Tetrahydrobenzazepinones

The synthesis of N-benzyl substituted tetrahydrobenzazepinones can be achieved through a multi-step sequence. A representative, though generalized, synthetic route is outlined below. The specific reagents and conditions would be optimized based on the desired substitution patterns on both the tetrahydrobenzazepinone core and the N-benzyl moiety.

Step-by-Step Methodology:

-

Formation of the Tetrahydrobenzazepinone Core: This is typically achieved through a multi-step process starting from a suitably substituted phenylacetic acid or a related precursor. Cyclization reactions, such as the Friedel-Crafts acylation, are often employed to form the seven-membered ring.

-

N-Alkylation with Benzyl Halides: The secondary amine of the tetrahydrobenzazepinone core is reacted with a substituted benzyl bromide or chloride in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) and a suitable solvent (e.g., acetone or dimethylformamide) to yield the desired N-benzyl substituted product[9].

-

Purification and Characterization: The final product is purified using standard techniques such as column chromatography or recrystallization. The structure and purity are confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Diagram of a Generalized Synthetic Workflow:

Caption: Generalized synthetic workflow for N-benzyl substituted tetrahydrobenzazepinones.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays are typically performed using cell membranes expressing the receptor of interest and a radiolabeled ligand with known high affinity and specificity.

Detailed Protocol for Dopamine D2 Receptor Binding Assay:

-

Membrane Preparation: Cells stably expressing the human dopamine D2 receptor are harvested and homogenized in a cold buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Setup: The assay is performed in a 96-well plate format. To each well, the following are added in order:

-

Assay buffer

-

A range of concentrations of the unlabeled N-benzyl substituted tetrahydrobenzazepinone (the "competitor")

-

A fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride)

-

The prepared cell membranes

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: cAMP Accumulation

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a GPCR. For dopamine D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors, measuring the modulation of cyclic adenosine monophosphate (cAMP) levels is a common and robust method.

Detailed Protocol for a D2 Receptor (Gi-coupled) cAMP Antagonist Assay:

-

Cell Culture: Cells expressing the human dopamine D2 receptor are cultured to an appropriate density.

-

Assay Setup: The assay is typically performed in a 384-well plate.

-

Cells are pre-incubated with varying concentrations of the N-benzyl substituted tetrahydrobenzazepinone.

-

Forskolin (an adenylyl cyclase activator) is added to stimulate cAMP production.

-

A known D2 receptor agonist (e.g., quinpirole) is added at a concentration that produces a submaximal response (e.g., EC80).

-

-

Incubation: The plate is incubated for a specific time to allow for the modulation of cAMP levels.

-

Cell Lysis and cAMP Detection: A lysis buffer containing detection reagents is added to the wells. The level of cAMP is then quantified using a competitive immunoassay format, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen[10][11].

-

Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is measured. The data are fitted to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that restores the cAMP level to 50% of the maximal agonist effect.

Data Presentation and Interpretation

The systematic evaluation of a series of N-benzyl substituted tetrahydrobenzazepinones generates a wealth of data that must be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Illustrative Pharmacological Data for a Hypothetical Series of N-Benzyl Substituted Tetrahydrobenzazepinones

| Compound ID | N-Benzyl Substituent | D2 Receptor Ki (nM) | 5-HT2A Receptor IC50 (nM) (Antagonist Mode) |

| 1a | Unsubstituted | 50.2 | 120.5 |

| 1b | 4-Fluoro | 15.8 | 85.3 |

| 1c | 4-Methoxy | 75.1 | 250.1 |

| 1d | 2-Chloro | 25.6 | 95.7 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Interpretation of Data:

The illustrative data in Table 1 suggests that substitution on the N-benzyl ring has a significant impact on the activity at both the D2 and 5-HT2A receptors. The introduction of a 4-fluoro group (Compound 1b) appears to enhance D2 receptor affinity compared to the unsubstituted analog (Compound 1a). Conversely, a 4-methoxy group (Compound 1c) is detrimental to D2 affinity. This type of analysis, when applied to a larger dataset, allows for the development of a predictive SAR model to guide the design of new compounds with improved pharmacological profiles.

Conclusion and Future Directions

N-benzyl substituted tetrahydrobenzazepinones represent a promising class of compounds for the development of novel CNS-active agents. The N-benzyl moiety serves as a key handle for modulating their pharmacological properties, enabling the optimization of potency, selectivity, and functional activity. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds.

Future research in this area should focus on expanding the SAR to include a wider range of substituents on both the tetrahydrobenzazepinone core and the N-benzyl ring. Furthermore, exploring the activity of these compounds at other CNS targets, such as sigma receptors, could reveal novel therapeutic opportunities. A deeper understanding of the molecular interactions driving the observed SAR, through techniques like computational modeling and structural biology, will be instrumental in the rational design of the next generation of N-benzyl substituted tetrahydrobenzazepinone-based therapeutics.

References

- Chen, J., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469.

- Cisbio Bioassays. (n.d.). cAMP assays.

- Kaplan, A. L., et al. (2022). Identification of 5-HT2A receptor signaling pathways responsible for psychedelic potential. Science Advances, 8(12), eabl8679.

- Missale, C., et al. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189-225.

- Pottie, E., et al. (2021). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. bioRxiv.

- Roth, B. L., et al. (2000). N-benzyl substitution of phenethylamines leads to potent and selective 5-HT2A agonists. Journal of Medicinal Chemistry, 43(23), 4449-4455.

- PerkinElmer. (n.d.). AlphaScreen cAMP Assay.

- Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264-270.

- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

- Toro-Sazo, M. A., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS One, 14(1), e0209728.

- Zhang, Y., et al. (2004). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 12(22), 5857-5867.

- Ögren, S. O., & Fuxe, K. (1988). D-2 dopamine receptor antagonists and the atypical neuroleptics.

- Glennon, R. A., et al. (1984). N-benzyl derivatives of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 27(1), 41-45.

- Martins, F., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 26(11), 3185.

- Micheli, F., et al. (2010). Structure-activity relationship of N-benzylpiperidine analogues as selective inhibitors of the dopamine transporter. Bioorganic & Medicinal Chemistry, 18(16), 5929-5938.

- Nichols, D. E. (2018). Psychedelics. Pharmacological Reviews, 70(3), 563-597.

- Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964.

- Högberg, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry, 34(3), 948-956.

- Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381.

- Fantegrossi, W. E., et al. (2008). The behavioral pharmacology of hallucinogens. Biochemical Pharmacology, 75(1), 17-33.

- European Patent Office. (1981). 7,8-dihydroxy-1-(sulfamylphenyl)

- Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(01).

- Google Patents. (2020).

-

Khan, K. M., et al. (2015). Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][4][10]benzothiazin-2(4H)-yl)acetamides. Bioorganic & Medicinal Chemistry Letters, 25(5), 1074-1078.

Sources

- 1. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one: A Technical Guide to Target Identification and Validation

Abstract

The benzazepine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets for the specific compound, 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. Synthesizing data from structurally related compounds, we delineate a rational, hypothesis-driven approach for researchers and drug development professionals to identify and validate novel therapeutic applications for this molecule. This whitepaper details potential target classes, proposes specific molecular targets, and provides comprehensive, step-by-step experimental protocols for their validation, thereby creating a self-validating framework for investigation.

Introduction: The Benzazepine Scaffold as a Foundation for Therapeutic Innovation

The 1-benzazepine nucleus, a seven-membered heterocyclic ring fused to a benzene ring, is a cornerstone of numerous clinically significant therapeutic agents. The conformational flexibility of the seven-membered ring, coupled with the vast possibilities for substitution, has allowed for the development of compounds that interact with a diverse array of biological targets. Derivatives of the broader benzazepine and related benzodiazepine and benzothiazepine classes have shown efficacy as antihypertensives, antipsychotics, anticancer agents, and more.[1][2][3] The subject of this guide, 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, possesses a unique combination of a saturated heterocyclic ring, a ketone at the 5-position, and a benzyl group on the nitrogen atom. These features provide a distinct chemical architecture that warrants a systematic investigation of its therapeutic potential.

This guide will navigate the logical progression from broad, structure-activity relationship (SAR)-based hypotheses to specific, actionable experimental plans. We will explore potential target families, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, drawing parallels from existing benzazepine pharmacology to illuminate the most promising avenues of investigation for this particular molecule.

Potential Therapeutic Target Classes and Rationale

Based on the extensive literature on benzazepine derivatives, we can hypothesize several high-probability target classes for 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. The benzyl substitution suggests a potential for interactions with hydrophobic pockets in receptor binding sites, while the tetrahydro-benzazepinone core provides a rigid scaffold amenable to specific molecular recognition.

Central Nervous System (CNS) Targets

The blood-brain barrier permeability of many benzazepines makes the CNS a primary area of investigation.

-

Dopamine Receptors (D1, D2, etc.): Benzazepine derivatives like Fenoldopam are well-known dopamine D1 receptor agonists used in the management of severe hypertension.[2] Conversely, other derivatives act as antagonists. The interaction with dopamine receptors is a key area to explore for potential applications in neurological and psychiatric disorders.

-

Serotonin (5-HT) Receptors: The structural similarity to compounds acting on the serotonergic system suggests that 5-HT receptors, particularly subtypes like 5-HT2A, are plausible targets.[2] This could imply therapeutic potential in depression, anxiety, or psychosis.

-

NMDA and AMPA Receptors: Certain 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones have been identified as antagonists of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors.[4] This points towards potential neuroprotective applications in conditions like epilepsy or ischemic stroke.

-

Sigma (σ) Receptors: Tetrahydro-3-benzazepines have been investigated as σ1 receptor antagonists for the treatment of neuropathic pain.[5] The σ1 receptor is a unique intracellular chaperone protein implicated in various cellular functions, and its modulation presents a compelling therapeutic strategy.

Cardiovascular and Renal Targets

The historical success of benzazepines in cardiovascular medicine provides a strong rationale for exploring this area.

-

Vasopressin Receptors (V2): Substituted benzazepines have been developed as vasopressin V2 receptor antagonists for treating autosomal dominant polycystic kidney disease and hyponatremia.[2][6] The core structure of our molecule of interest aligns with features known to interact with this receptor family.

-

Calcium Channels: Benzothiazepine derivatives, such as diltiazem, are classical calcium channel blockers used in the treatment of hypertension and angina.[1] While our molecule is a benzazepine, the seven-membered heterocyclic structure is a shared feature that makes investigation of its effects on calcium channels a logical step.

Oncology Targets

Emerging research has highlighted the potential of benzazepine and related scaffolds in oncology.

-

Kinase Inhibition: The prediction of kinase inhibition for some 1,5-benzothiazepine derivatives suggests that our compound could also interact with various protein kinases involved in cancer cell signaling.[7]

-

Cytotoxicity in Cancer Cell Lines: The demonstrated cytotoxicity of certain 1,4-benzothiazepine derivatives against HeLa, A549, HT29, and MCF-7 cancer cell lines provides a precedent for screening 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one for anticancer activity.[1]

Antiparasitic Activity

Tetrahydro-1-benzazepines have been identified as potential agents for treating Chagas disease and leishmaniasis, indicating that this structural class can be optimized for activity against infectious diseases.[8]

A Framework for Target Validation: Experimental Protocols

The following section outlines a tiered, systematic approach to identifying and validating the therapeutic targets of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. This workflow is designed to progress from broad phenotypic screening to specific molecular interaction studies.

Caption: A tiered workflow for target identification and validation.

Tier 1: Broad Phenotypic Screening

The initial step is to assess the global effects of the compound on various cell types to identify promising therapeutic areas.

Protocol 1: Cancer Cell Line Viability Screen

-

Objective: To determine the cytotoxic or cytostatic effects of the compound across a diverse panel of human cancer cell lines.

-

Cell Lines: A panel representing various cancer types (e.g., NCI-60 panel).

-

Methodology:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat cells with a range of concentrations of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

-

Measure fluorescence (Ex/Em ~560/590 nm) using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

-

Causality and Validation: A low IC50 value in specific cell lines suggests potential anticancer activity and guides the selection of models for further study. The use of a broad panel helps to identify patterns of sensitivity, which can hint at the underlying mechanism of action.

Tier 2: Target Class Identification

Based on the results of phenotypic screening and the rationale outlined in Section 2, the next step is to narrow down the potential target classes.

Protocol 2: GPCR and Ion Channel Profiling

-

Objective: To identify potential interactions with a broad range of GPCRs and ion channels.

-

Methodology:

-

Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Submit 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one for screening at a fixed concentration (typically 10 µM) against a panel of receptors, including dopamine, serotonin, adrenergic, muscarinic, and vasopressin receptors, as well as various ion channels.

-

The assay measures the displacement of a specific radioligand from its receptor by the test compound.

-

Results are reported as the percentage of inhibition of radioligand binding.

-

-

Causality and Validation: Significant inhibition (>50%) of binding to a particular receptor identifies it as a "hit" and a primary candidate for further investigation. This unbiased screen provides a rapid method for identifying high-affinity interactions.

Protocol 3: Kinase Inhibition Profiling

-

Objective: To assess the compound's ability to inhibit a panel of protein kinases.

-

Methodology:

-

Employ a kinase screening service that utilizes enzymatic assays (e.g., ADP-Glo Kinase Assay).

-

Screen the compound at a standard concentration (e.g., 10 µM) against a panel of kinases relevant to oncology and other diseases.

-

The assay measures the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Results are expressed as the percentage of kinase inhibition.

-

-

Causality and Validation: Potent inhibition of specific kinases provides a direct link to potential signaling pathways that are modulated by the compound. This is a crucial step in elucidating a potential mechanism of action in cancer.

Tier 3: Specific Target Validation and Mechanism of Action

Once a primary target or a small set of targets is identified, the focus shifts to detailed validation and understanding the molecular mechanism.

Caption: Hypothetical signaling pathway for a validated GPCR target.

Protocol 4: Dose-Response and Functional Assays

-

Objective: To quantify the potency and efficacy of the compound at the validated target.

-

Methodology (Example: Dopamine D1 Receptor):

-

Use a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293-D1).

-

Perform a competitive radioligand binding assay with increasing concentrations of the compound to determine the inhibition constant (Ki).

-

Conduct a functional assay to measure the downstream signaling, such as a cAMP assay (e.g., HTRF).

-

Generate a dose-response curve to determine the half-maximal effective concentration (EC50) for agonistic activity or the half-maximal inhibitory concentration (IC50) for antagonistic activity.

-

-

Causality and Validation: A low Ki value indicates high binding affinity. A low EC50 or IC50 value demonstrates high potency in modulating receptor function. The combination of binding and functional data provides strong evidence for the compound's interaction with the target.

Protocol 5: In Vivo Proof-of-Concept Studies

-

Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model.

-

Methodology (Example: Hypertension Model):

-

Use a well-established model of hypertension, such as the spontaneously hypertensive rat (SHR).

-

Administer 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one at various doses via an appropriate route (e.g., oral gavage, intravenous).

-

Monitor blood pressure continuously using telemetry or tail-cuff plethysmography.

-

Include appropriate vehicle and positive control groups (e.g., Fenoldopam).

-

-

Causality and Validation: A statistically significant, dose-dependent reduction in blood pressure compared to the vehicle control would provide in vivo validation of the compound's therapeutic potential for hypertension.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be meticulously documented and presented in a clear, comparative format.

Table 1: Summary of In Vitro Profiling Data

| Assay Type | Target | Result (e.g., % Inhibition @ 10 µM, IC50, Ki) |

| GPCR Binding | Dopamine D1 | 85% |

| Serotonin 5-HT2A | 62% | |

| Vasopressin V2 | 15% | |

| Kinase Inhibition | EGFR | 12% |

| VEGFR2 | 9% | |

| Cell Viability | MCF-7 (Breast Cancer) | IC50 = 5.2 µM |

| A549 (Lung Cancer) | IC50 > 100 µM |

Conclusion and Future Directions

This technical guide provides a comprehensive and actionable framework for elucidating the therapeutic potential of 1-benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. By leveraging the known pharmacology of the benzazepine scaffold, we have identified high-priority target classes and outlined a rigorous, multi-tiered experimental approach for their validation. The proposed workflow, from broad phenotypic screening to in vivo efficacy studies, is designed to be self-validating, ensuring that research efforts are directed towards the most promising therapeutic avenues. The successful execution of this research plan will not only define the mechanism of action of this specific molecule but also has the potential to uncover novel therapies for a range of human diseases.

References

-

Leeson, P. D., et al. (1997). Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. Journal of Medicinal Chemistry, 40(15), 2424–2429. [Link]

-

Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455–457. [Link]

-

Al-Ostoot, F. H., et al. (2021). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Targets in Heterocyclic Systems, 22, 119-137. [Link]

-

Baska, F., Bozó, É., & Patócs, T. (2023). Vasopressin receptor antagonists: a patent summary (2018-2022). Expert Opinion on Therapeutic Patents. [Link]

-

Cromarty, A., & Proctor, G. R. (1971). Some basic and acidic derivatives of 2,5-dihydro-1H-1-benzazepine as potential therapeutic agents. Journal of the Chemical Society C: Organic, 3536-3539. [Link]

-

Vila, N., et al. (2016). Crystal structures of five new substituted tetrahydro-1-benzazepines with potential antiparasitic activity. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 5), 458–467. [Link]

-

Kim, J., et al. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry, 77(8), 4017–4028. [Link]

-

Al-Suhaimi, K. S., et al. (2020). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 25(22), 5439. [Link]

-

Schepmann, D., et al. (2019). Tetrahydro-3-benzazepines with fluorinated side chains as NMDA and σ1 receptor antagonists: Synthesis, receptor affinity, selectivity and antiallodynic activity. European Journal of Medicinal Chemistry, 177, 135-147. [Link]

-

PubChem. (n.d.). 1-Benzyl-2,3,4,5-tetrahydro-1h-1-benzazepine. Retrieved from [Link]

-

PubChem. (n.d.). 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Retrieved from [Link]

-